

Purifying Native Human Dipeptidyl Peptidase 3 from Blood Cells: Application Notes and Protocols

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This document provides detailed application notes and experimental protocols for the purification of native human dipeptidyl peptidase 3 (DPP3) from human blood cells. Two primary methodologies are presented: a traditional multi-step chromatographic approach and a modern, highly efficient immuno-affinity-based method. These protocols are intended to guide researchers in obtaining highly pure and active native DPP3 for downstream applications, including structural studies, enzymatic assays, and in vivo functional analyses.

Introduction

Dipeptidyl peptidase 3 (DPP3) is a ubiquitously expressed zinc-dependent exopeptidase that plays a crucial role in intracellular peptide catabolism. It has been implicated in various physiological processes, including blood pressure regulation through the degradation of angiotensin peptides and the cellular response to oxidative stress via the Keap1-Nrf2 pathway. Increased circulating DPP3 levels have been associated with poor outcomes in critically ill patients, making it a protein of significant interest for both basic research and as a potential therapeutic target. The purification of native DPP3 from a natural source like human blood cells is essential for studying its biological functions and properties in its physiologically relevant state.

Data Presentation

The following tables summarize the quantitative data from the two primary purification methods described in this document, allowing for a clear comparison of their efficiency.

Table 1: Purification of Native Human DPP3 by Modern Immuno-affinity Chromatography

Purification Step	Total Protein (mg)	Total DPP3 (mg)	Yield (%)	Purity (%)	Specific Activity (U/mg)	Purification Fold
Blood Cell Lysate	204,160	9.7	100	0.005	0.001	1
Pre-clearance (Sepharose 4B)	204,160	9.7	100	0.005	0.001	1
Immuno-affinity Purification	71	7.8	81	11	0.2	2,407
Ion-Exchange Chromatography	6.6	6.6	68	≥ 95	21.7	22,000

Data adapted from a 2019 study on a highly efficient purification procedure.[\[1\]](#)

Table 2: Purification of Native Human DPP3 by Traditional Multi-Step Chromatography

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Erythrocyte Cytosol	150,000	750	0.0005	100	1
DEAE-Cellulose	3,000	600	0.2	80	400
Hydroxylapatite	150	450	3	60	6,000
Sephacryl S-200	12.5	262.5	21	35	42,000

Data is representative of the method described by Abramić et al. (1988).[2]

Experimental Protocols

Method 1: Modern Immuno-affinity-Based Purification of Native Human DPP3

This method utilizes a three-step procedure involving pre-clearance, immuno-affinity chromatography (IAP), and ion-exchange chromatography (IEX) to achieve high purity and yield.[1]

1. Preparation of Human Blood Cell Lysate (BCL)

- Starting Material: Human erythrocyte concentrate.
- Lysis Buffer: Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4).
- Procedure:
 - Wash packed red blood cells with 0.9% NaCl solution to remove plasma proteins. Centrifuge at 2,500 x g for 10 minutes and discard the supernatant. Repeat this step three times.

- Lyse the washed erythrocytes by adding 2 volumes of cold hypotonic lysis buffer.
- Stir the suspension gently for 1 hour at 4°C to ensure complete lysis.
- Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and membranes.
- Carefully collect the supernatant, which is the crude blood cell lysate.

2. Pre-clearance with Sepharose 4B

- Purpose: To remove non-specifically binding proteins and lipids.
- Procedure:
 - Add Sepharose 4B resin (pre-equilibrated in PBS, pH 7.4) to the BCL at a 1:10 (v/v) ratio.
 - Incubate for 1 hour at 4°C with gentle agitation.
 - Separate the lysate from the resin by centrifugation at 1,000 x g for 5 minutes.
 - Collect the supernatant (cleared BCL).

3. Immuno-affinity Purification (IAP)

- Materials:
 - Anti-DPP3 monoclonal antibody coupled to NHS-activated Sepharose beads.
 - Wash-Binding Buffer: PBS, 0.1% Triton X-100, pH 7.4.
 - Elution Buffer: 100 mM Glycine-HCl, 0.1% Triton X-100, pH 3.5.
 - Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Procedure:
 - Add the anti-DPP3 antibody-coupled resin to the cleared BCL.

- Incubate for 2 hours at 4°C with continuous stirring.
- Load the mixture into a chromatography column.
- Wash the column with 10 column volumes (CV) of Wash-Binding Buffer.
- Elute the bound DPP3 by adding Elution Buffer. Collect the eluate in tubes containing Neutralization Buffer to immediately raise the pH to approximately 8.0.

4. Ion-Exchange Chromatography (IEX) for Hemoglobin Removal

- Purpose: To remove co-purified hemoglobin.
- Materials:
 - Anion exchange resin (e.g., Q Sepharose).
 - IEX Buffer A: 20 mM Tris-HCl, pH 8.0.
 - IEX Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
- Procedure:
 - Equilibrate the anion exchange column with IEX Buffer A.
 - Load the neutralized eluate from the IAP step onto the column.
 - Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.
 - Elute DPP3 using a linear gradient of 0-100% IEX Buffer B over 10 CV.
 - Collect fractions and analyze for DPP3 activity and purity (e.g., by SDS-PAGE).
 - Pool the pure, active fractions.

Method 2: Traditional Multi-Step Chromatographic Purification of Native Human DPP3

This classic method relies on a series of conventional chromatography steps to purify DPP3 from erythrocyte cytosol.^{[2][3]}

1. Preparation of Erythrocyte Cytosol

- Follow the same procedure as described in Method 1, Step 1.

2. DEAE-Cellulose Chromatography

- Materials:
 - DEAE-Cellulose resin.
 - Equilibration Buffer: 10 mM Tris-HCl, pH 7.5.
 - Elution Buffer: 10 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 7.5.
- Procedure:
 - Equilibrate the DEAE-Cellulose column with Equilibration Buffer.
 - Load the erythrocyte cytosol onto the column.
 - Wash the column with Equilibration Buffer.
 - Elute bound proteins with a linear NaCl gradient.
 - Collect fractions and assay for DPP3 activity. Pool the active fractions.

3. Hydroxylapatite Chromatography

- Materials:
 - Hydroxylapatite resin.
 - Equilibration Buffer: 10 mM potassium phosphate, pH 7.0.
 - Elution Buffer: Linear gradient of 10-400 mM potassium phosphate, pH 7.0.

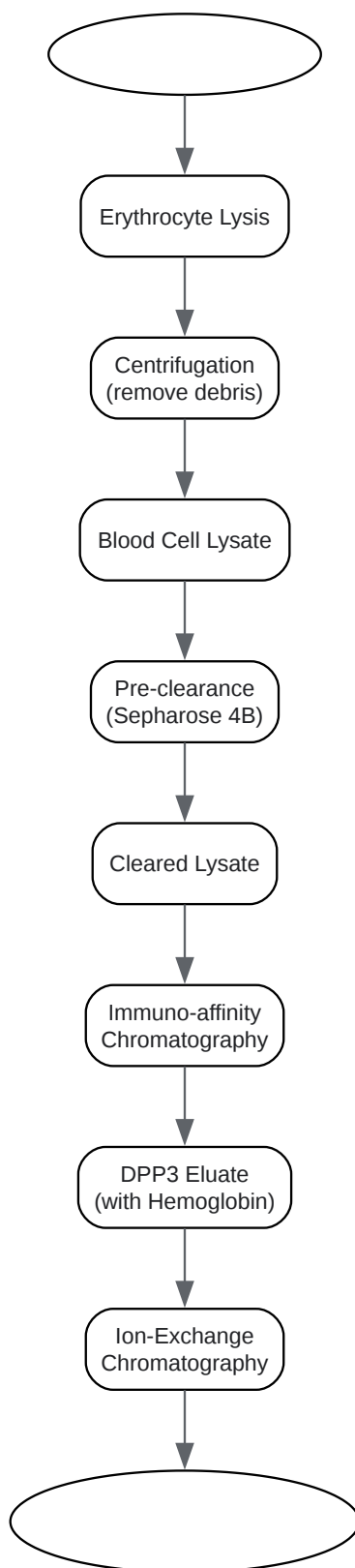
- Procedure:
 - Equilibrate the hydroxylapatite column with Equilibration Buffer.
 - Load the pooled active fractions from the DEAE-cellulose step.
 - Wash the column with Equilibration Buffer.
 - Elute bound proteins with a linear potassium phosphate gradient.
 - Collect fractions and assay for DPP3 activity. Pool the active fractions.

4. Sephacryl S-200 Size Exclusion Chromatography

- Purpose: To separate proteins based on size and for final polishing.
- Materials:
 - Sephacryl S-200 resin.
 - Running Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
- Procedure:
 - Equilibrate the Sephacryl S-200 column with Running Buffer.
 - Concentrate the pooled active fractions from the hydroxylapatite step.
 - Load the concentrated sample onto the column.
 - Elute with Running Buffer at a constant flow rate.
 - Collect fractions and analyze for DPP3 activity and purity. Pool the fractions containing pure DPP3.

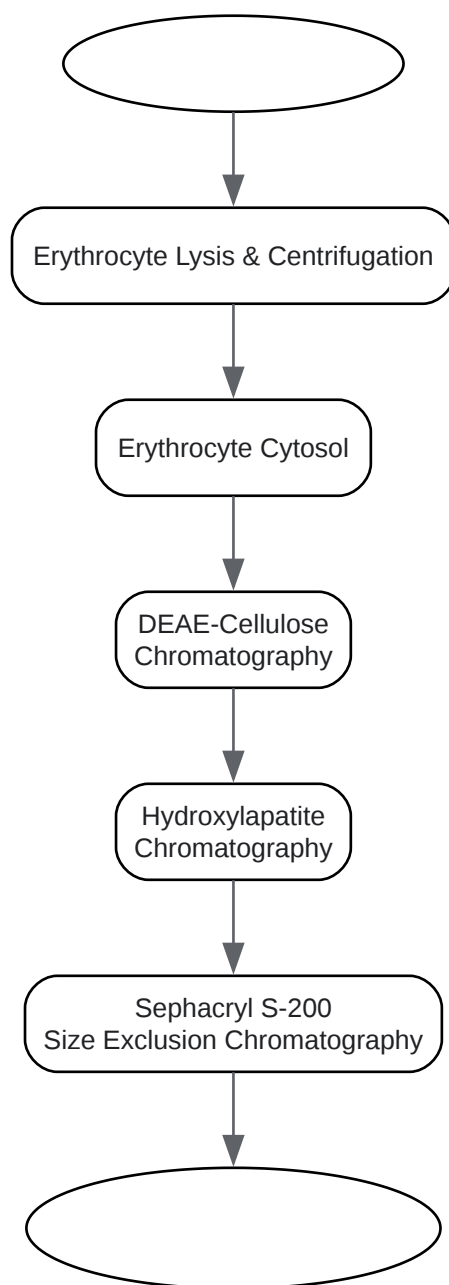
Visualizations

The following diagrams illustrate the experimental workflows and relevant signaling pathways involving DPP3.



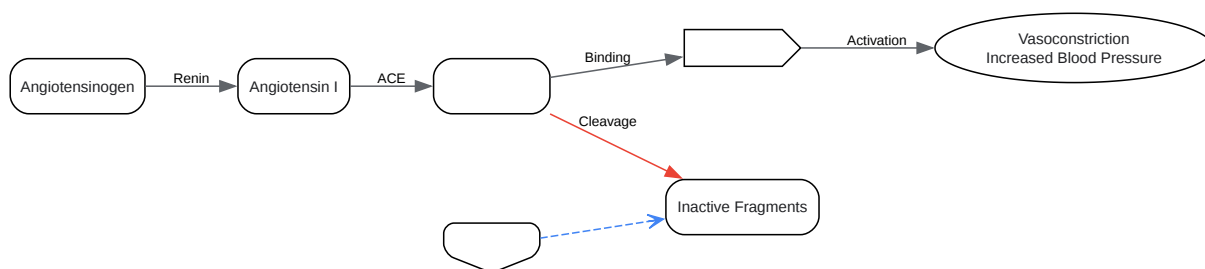
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Caption: Workflow for the modern immuno-affinity-based purification of DPP3.



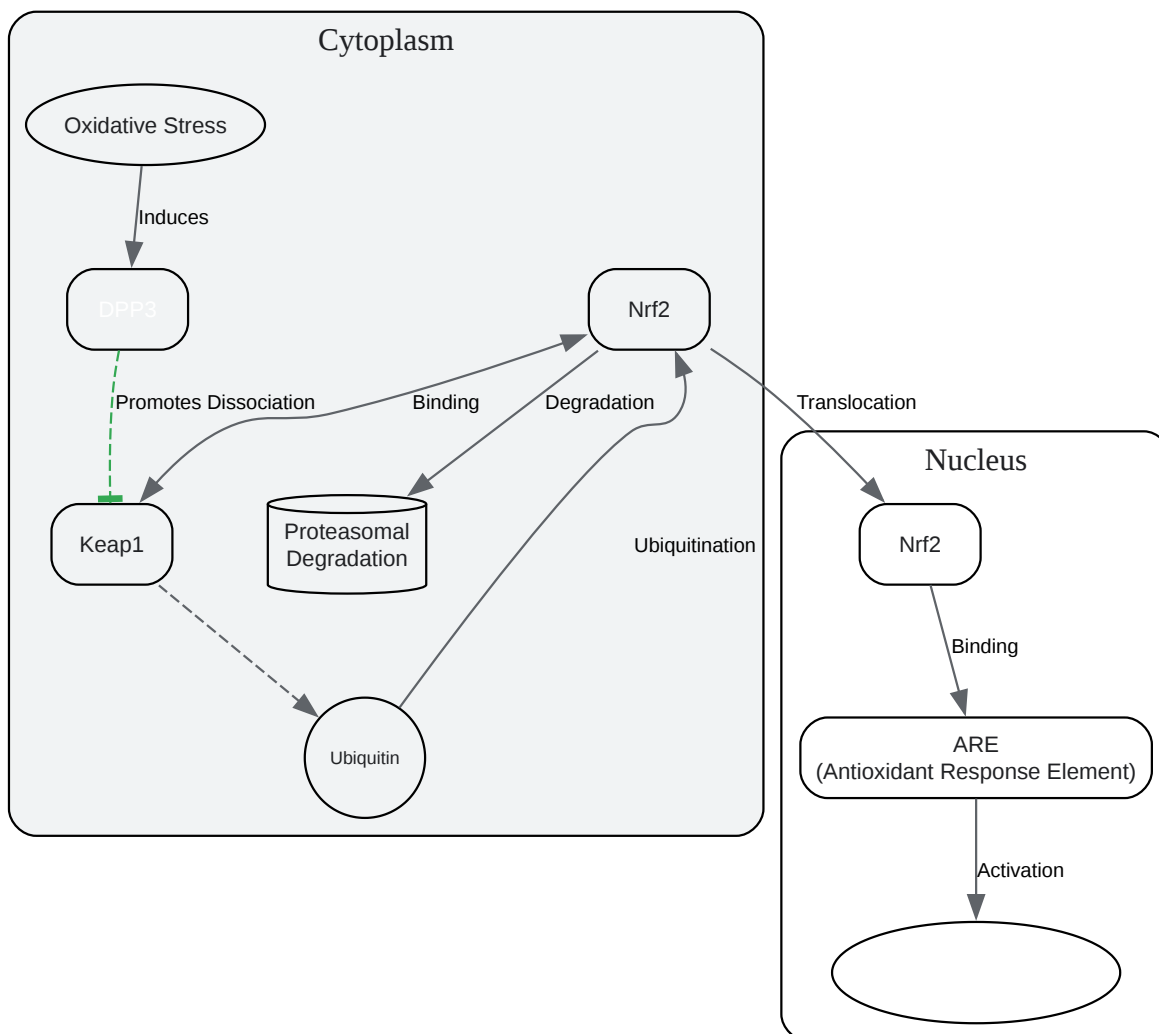
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Caption: Workflow for the traditional multi-step chromatographic purification of DPP3.



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Caption: DPP3's role in the Renin-Angiotensin System.



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Caption: DPP3's involvement in the Keap1-Nrf2 oxidative stress response pathway.

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